(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is a boronic acid derivative featuring a benzimidazole moiety. This compound is of significant interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of complex molecules.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated benzimidazole derivative in the presence of a palladium catalyst.
Boronic acid functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The benzimidazole moiety can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethylformamide.
Major Products
Oxidation: Phenol derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials for organic electronics and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: Lacks the phenyl group, which may affect its reactivity and applications.
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)methanol: Contains a hydroxyl group instead of a boronic acid group, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
[4-(1-phenylbenzimidazol-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BN2O2/c23-20(24)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13,23-24H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSIVXAPTBHFFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=CC=C4)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693030 |
Source
|
Record name | [4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952514-79-3 |
Source
|
Record name | [4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.